

chemical structure and IUPAC name of 6-Chloro-5-iodonicotinic acid

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Compound of Interest

Compound Name: 6-Chloro-5-iodonicotinic acid

Cat. No.: B1358417

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An In-Depth Technical Guide to **6-Chloro-5-iodonicotinic Acid**: Synthesis, Properties, and Applications in Pharmaceutical Research

Introduction

6-Chloro-5-iodonicotinic acid is a halogenated pyridine derivative that serves as a critical building block in the synthesis of complex organic molecules. Its strategic placement of chloro, iodo, and carboxylic acid functional groups on the pyridine ring makes it a versatile intermediate for creating diverse molecular architectures. This guide provides a comprehensive overview of its chemical identity, detailed synthesis protocols, physicochemical properties, and its significant role as a precursor in the development of novel therapeutic agents, aimed at researchers and professionals in the fields of medicinal chemistry and drug discovery.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical characteristics.

IUPAC Name: 6-chloro-5-iodopyridine-3-carboxylic acid[1]

Synonyms: 6-Chloro-5-iodo-3-pyridinecarboxylic acid, 5-Iodo-6-chloronicotinic acid[1]

Chemical Structure:

Caption: Chemical structure of **6-Chloro-5-iodonicotinic acid**.

Physicochemical Properties:

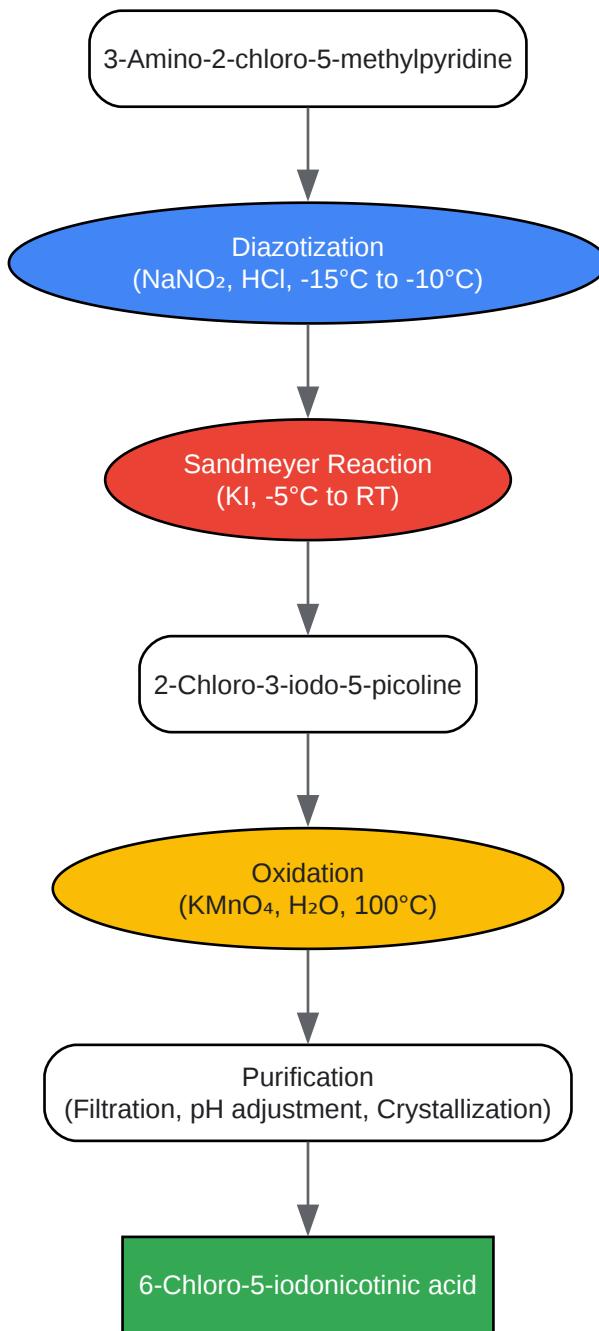
The key physical and chemical properties of **6-Chloro-5-iodonicotinic acid** are summarized in the table below. These parameters are essential for designing reaction conditions, purification strategies, and for assessing the compound's stability.

Property	Value	Source
CAS Number	59782-87-5	[1]
Molecular Formula	C ₆ H ₃ ClINO ₂	[1]
Molecular Weight	283.45 g/mol	[1]
Appearance	Off-white to light yellow solid	[1]
Melting Point	196-198 °C	[1]
Boiling Point (Predicted)	411.8 ± 45.0 °C	[1]
Density (Predicted)	2.193 ± 0.06 g/cm ³	[1]
pKa (Predicted)	2.89 ± 0.10	[1]

Comprehensive Synthesis Protocol

The synthesis of **6-Chloro-5-iodonicotinic acid** is a multi-step process that requires careful control of reaction conditions. A common and effective route involves the oxidation of its precursor, 2-chloro-3-iodo-5-picoline.

Synthesis Workflow:



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Caption: Overall synthesis workflow from the starting amine.

Part 1: Synthesis of 2-Chloro-3-iodo-5-picoline (Precursor)

The precursor is synthesized from 3-Amino-2-chloro-5-methylpyridine via a Sandmeyer reaction. This classic transformation is a reliable method for introducing an iodo group onto an aromatic ring.

Experimental Protocol:

- **Diazotization:** Dissolve 3-Amino-2-chloro-5-methylpyridine (3.51 mmol) in a concentrated aqueous solution of hydrochloric acid (37%, 4 mL). Cool the solution to -15 °C in an appropriate bath.[\[2\]](#)
- Add a solution of sodium nitrite (5.26 mmol) in water (10 mL) dropwise, ensuring the internal temperature does not rise above -10 °C. Stir the resulting mixture at this temperature for 15 minutes to ensure complete formation of the diazonium salt.[\[2\]](#)
- **Iodination (Sandmeyer Reaction):** Prepare a solution of potassium iodide (10.52 mmol) in water (10 mL). Add this solution dropwise to the diazonium salt mixture, maintaining the temperature below -5 °C.[\[2\]](#)
- After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3 hours.[\[2\]](#)
- **Work-up and Purification:** Quench the reaction by slowly adding a 10 N aqueous sodium hydroxide solution until the pH reaches 11. Extract the product with dichloromethane (3 x 30 mL).[\[2\]](#)
- Combine the organic layers, dry over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.[\[2\]](#)
- Purify the resulting residue by column chromatography on silica gel (ethyl acetate/cyclohexane, 2/8, v/v) to yield 2-chloro-3-iodo-5-methylpyridine as a yellow solid (93% yield).[\[2\]](#)

Causality Behind Experimental Choices:

- **Low Temperature:** The diazotization step is performed at sub-zero temperatures because diazonium salts are highly unstable and can decompose explosively at higher temperatures.

- Potassium Iodide: KI serves as the iodide source. The iodide ion acts as a nucleophile, displacing the dinitrogen gas from the diazonium salt in the Sandmeyer reaction.
- Basic Quench: The addition of NaOH neutralizes the strong acid used in the diazotization step and ensures the product is in its free base form for efficient extraction into an organic solvent.

Part 2: Synthesis of 6-Chloro-5-iodonicotinic acid

This step involves the oxidation of the methyl group of the picoline precursor to a carboxylic acid. Potassium permanganate is a powerful oxidizing agent well-suited for this transformation.

Experimental Protocol:

- Dissolution: Dissolve 2-chloro-3-iodo-5-methylpyridine (15.8 mmol) in water (160 mL). Heat the mixture to 80 °C to ensure complete dissolution.[3]
- Oxidation: Add potassium permanganate (39.5 mmol) in batches to the heated solution. After the addition is complete, heat the reaction mixture to reflux (100 °C) for 3 hours.[3]
- Filtration: Upon completion, filter the hot reaction solution through Celite 545 to remove the manganese dioxide byproduct. Wash the filter cake with hot water (3 x 20 mL) to recover any adsorbed product.[3]
- Isolation and Purification: Combine the filtrates and concentrate the volume by half. Cool the solution to 0 °C. Adjust the pH to isolate the carboxylic acid, which will precipitate out of the aqueous solution. Filter the solid, wash with cold water, and dry to obtain **6-chloro-5-iodonicotinic acid**.[3]

Causality Behind Experimental Choices:

- Potassium Permanganate (KMnO₄): This strong oxidizing agent is effective for converting an alkyl side chain on an aromatic ring to a carboxylic acid. The reaction proceeds through a series of oxidative steps.
- Heating to Reflux: The oxidation requires significant energy input to proceed at a reasonable rate, hence the need for heating to reflux.

- Filtration through Celite: Manganese dioxide (MnO_2), a brown solid, is an insoluble byproduct of the permanganate oxidation. Filtering the hot solution through a pad of Celite effectively removes this fine particulate matter.
- pH Adjustment: The product, a carboxylic acid, is soluble in its carboxylate salt form at basic or neutral pH. Acidification of the solution protonates the carboxylate, causing the neutral, less soluble carboxylic acid to precipitate, allowing for its isolation.

Reactivity and Spectroscopic Characterization

The reactivity of **6-Chloro-5-iodonicotinic acid** is dictated by its three functional groups. The carboxylic acid can undergo esterification or amidation. The chloro and iodo substituents are on an electron-deficient pyridine ring, making them susceptible to nucleophilic aromatic substitution. Furthermore, the iodo group is an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a powerful tool for carbon-carbon bond formation.

Characterization of the final product relies on standard spectroscopic techniques. While specific spectra are proprietary, chemical databases confirm the availability of 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data for this compound.^[4] These techniques are crucial for confirming the identity and purity of the synthesized material.

- 1H NMR: Would show distinct signals for the two aromatic protons on the pyridine ring.
- ^{13}C NMR: Would confirm the presence of the six unique carbon atoms in the molecule.
- IR Spectroscopy: Would display a characteristic broad O-H stretch for the carboxylic acid and a strong C=O stretch.
- Mass Spectrometry: Would show a molecular ion peak corresponding to the molecular weight of the compound (283.45 g/mol).

Application in Drug Discovery

6-Chloro-5-iodonicotinic acid is not typically an active pharmaceutical ingredient (API) itself but is a high-value intermediate in the synthesis of APIs. Its utility lies in its pre-functionalized scaffold, which allows for the efficient construction of more complex drug candidates.

A notable application is its role as a precursor in the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate.^[5] This trifluoromethylated compound is a key intermediate for a new class of anti-infective agents.^[5] The synthesis involves converting the iodo group of a derivative of **6-chloro-5-iodonicotinic acid** to a trifluoromethyl group, a common strategy in medicinal chemistry to enhance properties like metabolic stability and cell permeability. The presence of chlorine on the pyridine ring is a feature found in many FDA-approved drugs, contributing to their biological activity and pharmacokinetic profiles.^[6]

Conclusion

6-Chloro-5-iodonicotinic acid is a pivotal chemical intermediate whose value is defined by the synthetic versatility of its functional groups. The robust and well-documented synthesis protocols allow for its reliable production, enabling its use in complex synthetic campaigns. For researchers and scientists in drug development, this compound represents a key starting point for accessing novel chemical entities, particularly in the fields of anti-infectives and other therapeutic areas where halogenated heterocyclic scaffolds are prevalent. A thorough understanding of its synthesis, reactivity, and properties is therefore essential for leveraging its full potential in the advancement of medicinal chemistry.

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